Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride chemical structure and properties
Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride chemical structure and properties
Introduction
Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a heterocyclic organic compound that holds significant interest for researchers and scientists in the field of drug discovery and development. Its molecular architecture, featuring a methyl benzoate core linked to a piperidine moiety via an ethoxy bridge, positions it as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, designed to support the endeavors of professionals in the pharmaceutical and life sciences sectors.
Chemical Structure and Properties
The structural integrity and physicochemical properties of a compound are fundamental to its utility in synthetic and medicinal chemistry. This section delineates the key characteristics of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.
Chemical Structure
The chemical structure of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is characterized by a benzoate ring substituted at the meta-position with a 2-(4-piperidinyl)ethoxy group. The piperidine nitrogen is protonated to form the hydrochloride salt, which enhances the compound's stability and water solubility.
Caption: Chemical structure of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.
Physicochemical Properties
Precise experimental data for Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is not extensively documented in publicly available literature. However, based on the properties of its structural isomers and related compounds, the following table provides a summary of its key physicochemical characteristics.
| Property | Value | Source/Justification |
| MDL Number | MFCD13560450 | [2] |
| Molecular Formula | C₁₅H₂₂ClNO₃ | Based on the structure, identical to its para-isomer.[3] |
| Molecular Weight | 299.80 g/mol | Calculated from the molecular formula. |
| Physical Form | Expected to be a solid/powder. | Analogy to similar compounds like methyl 3-(piperidin-3-yl)benzoate hydrochloride.[4] |
| Melting Point | Estimated in the range of 190-200 °C. | Based on the melting point of the related compound, methyl 3-(piperidin-3-yl)benzoate hydrochloride (190-192 °C).[4] |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). | The hydrochloride salt form generally imparts aqueous solubility. |
| Storage Temperature | Recommended storage at room temperature. | Based on the storage information for a similar compound.[4] |
Synthesis Methodology
The synthesis of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride can be achieved through a multi-step process. A common and effective approach involves the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide.[5]
Synthetic Workflow
The overall synthetic strategy involves two main stages: the formation of the ether linkage and the subsequent conversion to the hydrochloride salt.
Caption: Synthetic workflow for Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.
Detailed Experimental Protocol (Adapted from para-isomer synthesis)
This protocol is adapted from established procedures for the synthesis of the corresponding para-substituted isomer.[5] Researchers should optimize the reaction conditions for the meta-isomer as needed.
Materials:
-
Methyl 3-hydroxybenzoate
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1-(2-chloroethyl)piperidine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
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Hydrochloric acid solution in an organic solvent (e.g., 2M HCl in diethyl ether)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq.), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry. The volume should be sufficient to ensure effective stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (methyl 3-hydroxybenzoate) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free base of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate.
-
-
Purification of the Free Base (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride will form.
-
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, ethoxy, piperidine, and methyl ester protons.
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Aromatic Protons: The four protons on the meta-substituted benzene ring will likely appear as a complex multiplet in the region of δ 7.0-8.0 ppm.
-
Ethoxy Protons: The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-) are expected to give rise to two triplets, one for the protons adjacent to the ether oxygen (around δ 4.1-4.3 ppm) and another for the protons adjacent to the piperidine ring (around δ 2.8-3.0 ppm).
-
Piperidine Protons: The protons on the piperidine ring will likely appear as a series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be shifted downfield.
-
Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) will appear as a sharp singlet, typically around δ 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the δ 110-160 ppm region. The carbon attached to the ester group and the carbon attached to the ethoxy group will be the most downfield.
-
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will appear as a singlet at a characteristic downfield shift, typically in the range of δ 165-175 ppm.
-
Ethoxy Carbons: The two carbons of the ethoxy linker will be found in the aliphatic region, with the carbon attached to the phenolic oxygen appearing around δ 65-70 ppm and the other carbon around δ 50-55 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring will resonate in the δ 25-60 ppm range.
-
Methyl Ester Carbon: The carbon of the methyl group of the ester will appear at approximately δ 52 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band is expected around 1710-1730 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and the aryl ether will be present in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
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N-H Stretch (Hydrochloride Salt): A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch in amine hydrochlorides.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be a suitable technique for analyzing this compound. The mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺. Fragmentation patterns would likely involve the cleavage of the ether linkage and fragmentation of the piperidine ring.[6]
Applications in Research and Drug Development
While specific biological activities for Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride are not extensively reported, its structural motifs suggest several potential areas of application in drug discovery.
-
Intermediate for Lead Compound Synthesis: This compound serves as a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The piperidine nitrogen can be functionalized to introduce further diversity.
-
Scaffold for Biologically Active Molecules: The piperidine ring is a key component in numerous approved drugs with a wide range of biological activities, including analgesic, antiviral, and antibacterial properties.[1] The incorporation of this scaffold into the methyl benzoate structure provides a starting point for the design of novel therapeutic agents.
-
Exploration of Structure-Activity Relationships (SAR): As a meta-substituted isomer of a known pharmacophore (the para-isomer is an intermediate for the selective estrogen receptor modulator, Raloxifene), this compound is valuable for SAR studies to understand how the position of the substituent on the benzoate ring affects biological activity.
Safety and Handling
Detailed safety information for Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is not available. The following recommendations are based on general laboratory safety practices for handling similar chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and biological activity are still emerging, its structural features, particularly the presence of the privileged piperidine scaffold, make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its structure, a reliable synthetic protocol, predicted spectral characteristics, and potential applications to aid researchers in their scientific pursuits.
References
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Avantor. 1 result for Methyl-3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride. [Link]
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ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]
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ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
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PubMed Central (PMC). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Link]
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ResearchGate. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]
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PubMed Central (PMC). Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin. [Link]
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(Note: An illustrative placeholder image is used. The precise structure is defined by the IUPAC name.)
